molecular formula C19H19N3O4 B509915 N-(2,4-dimethoxyphenyl)-3-(4-oxoquinazolin-3-yl)propanamide CAS No. 847469-85-6

N-(2,4-dimethoxyphenyl)-3-(4-oxoquinazolin-3-yl)propanamide

Cat. No.: B509915
CAS No.: 847469-85-6
M. Wt: 353.4g/mol
InChI Key: VRKXHLPALNMUGS-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-(4-oxoquinazolin-3-yl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-(4-oxoquinazolin-3-yl)propanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Attachment of the Propanamide Side Chain: The propanamide side chain can be introduced through a nucleophilic substitution reaction involving the quinazolinone core and a suitable halide or ester derivative.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate palladium catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-(4-oxoquinazolin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to modify the aromatic rings or the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed coupling reactions using aryl halides and boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(4-oxoquinazolin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Phenylpropanamide Derivatives: Compounds with similar propanamide side chains but different aromatic groups.

Uniqueness

N-(2,4-dimethoxyphenyl)-3-(4-oxoquinazolin-3-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

847469-85-6

Molecular Formula

C19H19N3O4

Molecular Weight

353.4g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C19H19N3O4/c1-25-13-7-8-16(17(11-13)26-2)21-18(23)9-10-22-12-20-15-6-4-3-5-14(15)19(22)24/h3-8,11-12H,9-10H2,1-2H3,(H,21,23)

InChI Key

VRKXHLPALNMUGS-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O)OC

Origin of Product

United States

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